N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of furan, benzothiophene, and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl carbamoyl intermediate. This intermediate is then coupled with the tetrahydro-1-benzothiophene and chromene derivatives under specific reaction conditions. Common reagents used in these reactions include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a more efficient and environmentally friendly approach to the production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl groups in the chromene moiety can be reduced to form alcohol derivatives.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles such as halogens for substitution reactions .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohol derivatives of the chromene moiety, and various substituted benzothiophene derivatives .
Scientific Research Applications
N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan moiety can interact with enzymes and receptors, modulating their activity. The benzothiophene and chromene moieties can also interact with various biological targets, leading to changes in cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea: Known for its antimicrobial properties.
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Studied for its potential in molecular docking and crystal structure analysis.
2-((10-carbamoyl-5-(furan-3-ylmethyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-1-yl)oxy)acetic acid:
Uniqueness
N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of furan, benzothiophene, and chromene moieties, which provide a diverse range of chemical and biological activities. This compound’s unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C26H24N2O5S |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H24N2O5S/c1-14-10-15(2)22-18(29)12-20(33-19(22)11-14)24(30)28-26-23(17-7-3-4-8-21(17)34-26)25(31)27-13-16-6-5-9-32-16/h5-6,9-12H,3-4,7-8,13H2,1-2H3,(H,27,31)(H,28,30) |
InChI Key |
KVZKJWGAOVJLMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CO5)C |
Origin of Product |
United States |
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